molecular formula C14H20N2O B1487760 1-(2,4-Dimethylbenzoyl)piperidin-3-amine CAS No. 1275901-17-1

1-(2,4-Dimethylbenzoyl)piperidin-3-amine

Cat. No.: B1487760
CAS No.: 1275901-17-1
M. Wt: 232.32 g/mol
InChI Key: HBOGFKDUZPNQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethylbenzoyl)piperidin-3-amine is a synthetic compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylbenzoyl)piperidin-3-amine typically involves the reaction of 2,4-dimethylbenzoyl chloride with piperidin-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylbenzoyl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(2,4-Dimethylbenzoyl)piperidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylbenzoyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorobenzyl)piperidin-4-yl: Known for its antimalarial activity.

    2-Amino-4-(1-piperidine)pyridine derivatives: Used as dual inhibitors for certain kinases.

Uniqueness

1-(2,4-Dimethylbenzoyl)piperidin-3-amine is unique due to its specific substitution pattern on the benzoyl and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives.

Properties

IUPAC Name

(3-aminopiperidin-1-yl)-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-5-6-13(11(2)8-10)14(17)16-7-3-4-12(15)9-16/h5-6,8,12H,3-4,7,9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOGFKDUZPNQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCCC(C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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